N-(2-sulfamoylethyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-(2-sulfamoylethyl)benzamide |
InChI |
InChI=1S/C9H12N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H2,10,13,14) |
InChI Key |
VWVNFSMZUMNDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Space Exploration
Strategic Chemical Synthesis of the N-(2-sulfamoylethyl)benzamide Core
The synthesis of the fundamental this compound structure is a well-documented process, typically achieved through multistep reaction sequences that have been optimized for yield and purity.
Multistep Reaction Sequences and Reaction Optimization
A primary and efficient method for synthesizing the this compound core involves the acylation of 2-aminoethanesulfonamide (B112635) (tauramide). The most common approach is the Schotten-Baumann reaction, where 2-aminoethanesulfonamide is treated with benzoyl chloride. This reaction is typically performed in a biphasic system, such as water and an organic solvent, in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. Key optimization parameters include maintaining a low temperature (0–5 °C) to minimize hydrolysis of the acid chloride and carefully controlling the stoichiometry of the reactants.
Alternatively, benzoic acid can be coupled with 2-aminoethanesulfonamide using standard peptide coupling reagents. This method often requires purification via techniques like recrystallization from solvents such as ethanol (B145695) or chromatography to ensure high purity of the final product. The choice of synthetic route can be influenced by the desired scale, available reagents, and sensitivity of other functional groups in more complex derivatives.
Novel Synthetic Routes and Methodological Innovations
Modern synthetic chemistry offers innovative routes that provide milder conditions and improved efficiency. The use of peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the amide bond formation under neutral conditions. nih.gov This is particularly advantageous when working with sensitive substrates.
Recent advancements have also explored direct amidation catalyzed by agents such as boric acid. While not yet standard for this specific compound, these catalytic methods represent a promising area for creating more sustainable and atom-economical synthetic processes.
Design and Synthesis of this compound Derivatives and Analogues
The this compound scaffold serves as a versatile template for generating extensive chemical libraries. Modifications can be systematically introduced at three key positions: the benzamide (B126) moiety, the sulfamoyl substituent, and the ethyl linker.
Modifications on the Benzamide Moiety for Targeted Library Generation
The aromatic ring of the benzamide group is a prime target for modification to explore structure-activity relationships (SAR). A wide array of derivatives can be synthesized by starting with substituted benzoyl chlorides or benzoic acids. For instance, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) can significantly alter the electronic properties of the molecule. rsc.orgtubitak.gov.tr
Parallel synthesis techniques allow for the rapid generation of a library of these analogues. By reacting an array of substituted benzoyl chlorides with 2-aminoethanesulfonamide, a diverse set of compounds can be produced for screening purposes. tubitak.gov.tr
Below is a table representing potential modifications on the benzamide ring:
| Position of Substitution | Substituent Type | Example Substituent | Resulting Derivative (Example) |
| Para (4-position) | Electron-donating | Methoxy (-OCH3) | 4-Methoxy-N-(2-sulfamoylethyl)benzamide |
| Para (4-position) | Halogen | Chloro (-Cl) | 4-Chloro-N-(2-sulfamoylethyl)benzamide |
| Meta (3-position) | Electron-withdrawing | Nitro (-NO2) | 3-Nitro-N-(2-sulfamoylethyl)benzamide |
| Ortho (2-position) | Alkyl | Methyl (-CH3) | 2-Methyl-N-(2-sulfamoylethyl)benzamide |
Structural Diversification of the Sulfamoyl Substituent
The terminal sulfamoyl group (-SO2NH2) offers another site for chemical diversification. N-alkylation or N-arylation of the sulfonamide can lead to new classes of analogues with different physicochemical properties, such as lipophilicity and hydrogen bonding capacity. tubitak.gov.tr
The synthesis of these derivatives can be accomplished by reacting a suitable sulfonyl chloride intermediate with a diverse range of primary or secondary amines. nih.gov For example, 2-aminoethanesulfonyl chloride can be prepared from taurine (B1682933) and subsequently reacted with amines like morpholine (B109124) or cyclopropylamine (B47189) to generate N-substituted 2-aminoethanesulfonamides. nih.govnih.govsemanticscholar.org These intermediates are then acylated with a chosen benzoyl chloride to yield the final diversified products. nih.govnih.govsemanticscholar.org This modular approach allows for the creation of a matrix of compounds by combining various amines and benzoyl chlorides. nih.gov
Linker Region Engineering for Modulated Biological Activity
Linker Length: Homologous aminoalkanesulfonamides, such as 3-aminopropanesulfonamide or 4-aminobutanesulfonamide, can be used as starting materials to synthesize analogues with longer chains.
Rigidity: Incorporating cyclic structures, like a cyclopropane (B1198618) ring, into the linker can restrict conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation.
Stereochemistry: The introduction of a chiral center in the linker allows for the synthesis of enantiomerically pure analogues, which may exhibit stereospecific interactions with biological targets.
These strategic modifications across the three regions of the this compound scaffold enable a thorough exploration of the chemical space, facilitating the development of compounds with tailored properties.
Post-Synthetic Transformations and Functional Group Interconversions
The structure of this compound, featuring a primary sulfonamide, a secondary amide, and an aromatic ring, offers multiple sites for chemical modification. These transformations are key to developing derivatives with altered properties. While specific examples for the title compound are not extensively detailed in the literature, the reactivity of its constituent functional groups provides a roadmap for potential derivatization strategies.
Oxidative Derivatization Strategies
The this compound molecule possesses functional groups that can be targeted for oxidative derivatization, although specific literature on these reactions for this exact compound is limited. The aromatic ring and the nitrogen-containing groups are potential sites for oxidation.
Aromatic Ring Oxidation: The benzene (B151609) ring, while generally stable, can undergo oxidation under specific conditions to introduce hydroxyl groups, potentially forming phenol (B47542) derivatives.
Nitrogen Oxidation: The nitrogen atoms in the amide and sulfonamide groups could theoretically be oxidized, though this would require specific reagents to avoid cleaving the functional groups themselves.
Benzylic Oxidation (for substituted analogs): In analogs of this compound that contain alkyl substituents on the benzene ring, these positions could be oxidized to carboxylic acids or alcohols.
The use of oxidizing agents must be carefully controlled to achieve selective derivatization without causing degradation of the molecule. Novel analytical methods, such as oxidative pyrolysis coupled with gas chromatography/mass spectrometry (Py-GC/MS), have been developed to study the role of oxidation in complex reaction mixtures, which could be applied to understand the oxidative pathways of this compound. nih.gov
Reductive Modifications and Their Implications
Reductive transformations of this compound can target the amide and aromatic functionalities, leading to significant structural changes.
Amide Reduction: The benzamide group is susceptible to reduction by powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the amide into a secondary amine, yielding N-(2-sulfamoylethyl)-N-benzylamine. This modification drastically alters the electronic and steric properties of the molecule, removing the carbonyl group and introducing a more flexible and basic amine.
Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions (e.g., using a palladium catalyst). This transformation from an aromatic to an aliphatic ring would have profound implications for the molecule's shape, rigidity, and interactions with biological targets.
For related benzamide structures, reduction of nitro-substituted precursors is a common strategy to introduce an amino group, which can then be further functionalized. researchgate.net
Nucleophilic Substitution Reactions for Moiety Exchange
Nucleophilic substitution offers a versatile strategy for modifying the this compound scaffold.
Sulfonamide N-Alkylation/Arylation: The primary sulfonamide group (SO₂NH₂) contains acidic protons and can be deprotonated to form a nucleophile. This anion can then react with various electrophiles (e.g., alkyl halides or aryl halides) in a nucleophilic substitution reaction to generate N-substituted sulfonamides. This is a common strategy in the synthesis of related sulfonamide-containing compounds. tandfonline.com
Amide N-Alkylation: Similar to the sulfonamide, the amide N-H bond can be deprotonated under strong basic conditions, and the resulting anion can act as a nucleophile to introduce substituents on the amide nitrogen.
Nucleophilic Aromatic Substitution (SNA_r_): For analogs of this compound that contain leaving groups (like halogens) on the aromatic ring, nucleophilic aromatic substitution can be employed to introduce a wide variety of functional groups. researchgate.nettandfonline.com For instance, reactions with thiols can introduce thioether linkages. researchgate.net The synthesis of N-(nitrophenyl) benzamide derivatives has been achieved through nucleophilic aromatic substitution. researchgate.net
These post-synthetic modifications are crucial for exploring the chemical space around the core this compound structure, enabling the fine-tuning of its chemical and physical properties.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The definitive identification and characterization of this compound and its derivatives rely on a combination of modern spectroscopic methods. Each technique provides unique information about the molecule's structure, connectivity, and functional groups. mdpi.comnih.govresearchgate.neteurjchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the carbon-hydrogen framework.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For a typical benzamide structure, aromatic protons appear in the δ 7-8 ppm region, while the methylene (B1212753) (CH₂) protons of the ethyl linker would appear further upfield. mdpi.comrsc.org The protons on the amide and sulfonamide nitrogens are also observable and their chemical shifts can be influenced by solvent and concentration. tubitak.gov.tr
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing far downfield (typically δ 166-170 ppm). tubitak.gov.trekb.eg Aromatic and aliphatic carbons have distinct chemical shift ranges. tubitak.gov.tr
¹⁵N NMR: Although less common due to low natural abundance and sensitivity, ¹⁵N NMR can directly probe the nitrogen environments of the amide and sulfonamide groups, which have distinct chemical shift ranges. huji.ac.il
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying specific functional groups based on their vibrational frequencies. ias.ac.inspectroscopyonline.com
C=O Stretch: A strong, sharp absorption band characteristic of the amide I band is expected around 1630-1680 cm⁻¹. tubitak.gov.tr
N-H Stretch: The N-H bonds of the amide and sulfonamide groups will show absorption bands in the region of 3200-3400 cm⁻¹.
S=O Stretch: The sulfonamide group is characterized by two strong stretching bands, an asymmetric stretch (around 1300-1350 cm⁻¹) and a symmetric stretch (around 1150-1180 cm⁻¹).
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. uni-saarland.de
Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak confirms the molecular weight of the compound. uni-saarland.denist.gov For this compound (C₉H₁₂N₂O₃S), the exact mass is 228.0569. shachemlin.com
Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way, providing structural clues. Common fragmentations include the loss of the sulfamoyl group (SO₂NH₂) or cleavage of the ethyl chain.
The collective data from these techniques provides an unambiguous structural confirmation of this compound.
Interactive Data Table: Spectroscopic Data for Benzamide-Related Structures
| Technique | Functional Group | Characteristic Signal/Region | Reference |
| ¹³C NMR | Amide Carbonyl | 166.19 - 167.14 ppm | tubitak.gov.tr |
| ¹³C NMR | Aromatic Carbons | 114.40 - 142.13 ppm | tubitak.gov.tr |
| ¹H NMR | Amide N-H | 8.46 - 8.88 ppm | tubitak.gov.tr |
| ¹H NMR | Phenyl Protons | 6.92 - 7.89 ppm | tubitak.gov.tr |
| IR | Amide I (C=O) | 1606 - 1645 cm⁻¹ | tubitak.gov.tr |
| IR | Amide II (N-H bend/C-N stretch) | 1504 - 1548 cm⁻¹ | tubitak.gov.tr |
| IR | Sulfonamide (S=O) | 1150 - 1350 cm⁻¹ | |
| Mass Spec | Molecular Ion [M+H]⁺ | Observed to confirm MW | tubitak.gov.tr |
| Mass Spec | Nitrogen Rule | Odd MW indicates odd number of N atoms | uni-saarland.de |
Elucidation of Molecular Mechanisms and Biological Target Interactions
Mechanistic Hypotheses for N-(2-sulfamoylethyl)benzamide Bioactivity
The biological activity of this compound is likely derived from the specific interactions of its functional groups with various protein targets, including enzymes, receptors, and ion channels.
The sulfamoyl group is a key pharmacophore that can mediate potent and specific interactions with the active sites of various enzymes. Adenylate-forming enzymes, a diverse superfamily involved in numerous biochemical pathways, are one such class of potential targets. These enzymes catalyze the activation of carboxylic acids by forming a reactive acyl-AMP intermediate. nih.gov Compounds containing sulfonyl groups, such as acyl sulfonyladenosines, have been developed as potent inhibitors that mimic this tightly bound intermediate. nih.gov
Similarly, the sulfamoyl moiety in derivatives of sulfamoyl benzamide (B126) has been shown to be crucial for inhibiting enzymes like human nucleotide-degrading ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov Docking studies with related inhibitors have revealed that the sulfamoyl group can form key hydrogen bonds and other interactions within the enzyme's active site. For instance, in the binding site of h-NTPDase8, the oxygen and hydrogen atoms of related inhibitors form hydrogen bonds with residues such as Trp440, Thr441, and Leu442. nih.gov This suggests that the sulfamoyl functionality of this compound could anchor the molecule within an enzyme's active site, leading to modulation of its catalytic activity.
Table 1: Potential Enzyme Interactions of Sulfamoyl Benzamide Derivatives
| Enzyme Target | Interacting Moiety | Key Active Site Residues (Example) | Interaction Type |
|---|---|---|---|
| h-NTPDase8 | Carboxylic Group (on related inhibitor) | Trp440, Thr441, Leu442 | Hydrogen Bond Formation |
| Adenylate-Forming Enzymes | Sulfonyl Group | Not Specified | Mimicry of Acyl-AMP Intermediate |
The sulfonamide and amide scaffolds are prevalent in medicinal chemistry and are known to participate in specific ligand-receptor interactions. nih.gov The sulfonamide motif, in particular, is a key recognition element for various protein targets. nih.gov High-resolution cocrystal structures of sulfonamide-containing ligands with proteins have revealed intimate contacts, including hydrogen bonds involving the sulfonamide oxygen atoms. nih.gov
Studies on a series of trisubstituted sulfonamides have led to the identification of potent and selective inverse agonists for the cannabinoid 2 (CB2) receptor, highlighting the role of the sulfonamide scaffold in receptor binding and functional modulation. The amide linkage in this compound provides structural rigidity and acts as a hydrogen bond donor and acceptor, further contributing to its binding affinity and specificity for a receptor's binding pocket. The combination of the amide and sulfonamide groups creates a pharmacophore capable of engaging in a network of interactions, such as hydrogen bonds, and hydrophobic interactions, which are critical for stable ligand-receptor complex formation.
Ion channels, which are pore-forming membrane proteins critical for numerous physiological functions, represent another major class of potential targets for compounds like this compound. nih.gov Dysfunctional ion channels are implicated in a wide range of diseases, making them important therapeutic targets. nih.gov
Structurally related N-alkylbenzenesulfonamides have been identified as open-channel blockers of the KV3.1 potassium channel. nih.gov These compounds were shown to reversibly block the channel, with IC₅₀ values ranging from 9 to 55 µM. nih.gov The study suggested that the N-alkylbenzenesulfonamide structure serves as a new class of KV3.1 channel blockers. nih.gov This provides a strong mechanistic hypothesis that this compound could similarly interact with the pores of specific ion channels, physically occluding the passage of ions and thereby modulating cellular excitability and signaling pathways.
Table 2: Inhibitory Activity of N-Alkylbenzenesulfonamides on KV3.1 Channels
| Compound Type | Target | Effect | IC₅₀ Range (µM) |
|---|---|---|---|
| N-alkyl-benzenesulfonamides | KV3.1 Potassium Channel | Open-channel blockage | 9 to 55 |
Methodologies for Biological Target Identification and Validation
To move from mechanistic hypotheses to confirmed biological targets of this compound, several advanced experimental methodologies can be employed. These techniques are designed to identify and validate the specific proteins that interact with the compound in a complex biological system.
Proteomics-based strategies are powerful tools for the unbiased identification of a drug's molecular targets. nih.govresearchgate.net One such technique is two-dimensional difference gel electrophoresis (2D-DIGE). This method involves labeling protein extracts from control and compound-treated cells with different fluorescent dyes. The samples are then mixed and separated on a single 2D gel. This approach allows for the detection of subtle changes in protein expression or post-translational modifications induced by the compound. nih.gov Proteins that show altered mobility on the gel can be excised, identified by mass spectrometry, and further investigated as potential targets. nih.gov
Another advanced proteomic method involves coupling an activity-based profiling probe (ABPP) version of the compound of interest with multidimensional protein identification technology (MudPIT). nih.gov This strategy allows for the specific capture of target proteins from cell extracts, which are then identified and quantified using mass spectrometry, providing a robust method for defining the specific targets of a small molecule. nih.gov
High-throughput screening (HTS) is a foundational process in drug discovery for identifying "hit" compounds that interact with a specific biological target. nih.govresearchgate.net This paradigm involves the rapid, automated testing of large libraries of chemical compounds against a purified target protein or a cell-based assay. researchgate.netufl.edu
For identifying receptor-ligand interactions for this compound, various HTS assays can be deployed. These include biochemical assays that measure the direct binding of the compound to a purified receptor, such as surface plasmon resonance or isothermal titration calorimetry. nih.govfrontiersin.org A particularly powerful label-free HTS technology is affinity selection-mass spectrometry (AS-MS), which can analyze interactions between target proteins (including membrane proteins) and compounds in a high-throughput manner. nih.gov Cell-based functional assays can also be used to screen for compounds that modulate a receptor's activity in a more physiologically relevant context. These screening paradigms are essential for validating hypothetical targets and discovering new ones. nih.govfrontiersin.org
In Vitro Biochemical and Cellular Mechanistic Characterization
Enzyme Inhibition Kinetics and Selectivity Profiling
Following a comprehensive review of scientific literature, specific data on the enzyme inhibition kinetics and selectivity profiling for the compound this compound against the specified biological targets is not available. Research has been conducted on broader classes of related compounds, such as sulfamoyl benzamide derivatives and benzamide-4-sulfonamides, but the findings are not specific to this compound. Therefore, the following sections cannot be populated with the detailed, compound-specific data as requested.
Inhibition of Carbonic Anhydrase Isoforms
There is no specific information available in the reviewed literature detailing the inhibitory activity, kinetics, or selectivity profile of this compound against human carbonic anhydrase (hCA) isoforms. While various benzamides and sulfonamides are recognized as inhibitors of carbonic anhydrases, data for this particular compound is absent nih.govnih.govmdpi.com.
Cholinesterase (AChE, BChE) and β-Secretase (BACE1) Modulation
The modulatory effects of this compound on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as on β-secretase (BACE1), are not documented in the available scientific literature. While other benzamide compounds have been investigated as potential inhibitors for these enzymes in the context of Alzheimer's disease, specific data for this compound is lacking mdpi.comnih.govnih.gov.
Endothelial Lipase (B570770) (EL) Activity Modulation
There is no available research data concerning the modulation of endothelial lipase (EL) activity by this compound. The interaction between this specific compound and EL has not been a subject of published studies nih.govgoogle.comnih.govresearchgate.net.
Lysyl Oxidase-Like 2 (LOXL2) Enzymatic Inhibition
Information regarding the enzymatic inhibition of Lysyl Oxidase-Like 2 (LOXL2) by this compound could not be found in the reviewed literature. Studies on LOXL2 inhibitors have focused on other chemical scaffolds nih.govnih.govresearchgate.netgoogle.commdpi.com.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations
SAR studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying different parts of a molecule, researchers can understand how each component contributes to its biological activity.
For the sulfamoyl benzamide class, SAR studies have been conducted across various biological targets, including human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating extracellular nucleotide signaling nih.govrsc.org. In one such study, a series of sulfamoyl-benzamide derivatives were synthesized and evaluated for their inhibitory potential against different h-NTPDase isoforms nih.govrsc.org.
The findings revealed that the nature of the substituents on both the benzamide and sulfonamide moieties significantly influenced inhibitory potency and selectivity. For instance, the presence of a cyclopropyl (B3062369) ring on the sulfonamide group was favorable for inhibiting the h-NTPDase3 isoform. Similarly, modifications to the amide portion, such as the addition of a chlorophenyl group, resulted in significant activity against h-NTPDase3 and h-NTPDase8 nih.gov. Another study on sulfamoyl benzamide derivatives as potential glucokinase activators for diabetes treatment also highlighted the importance of specific substitutions on the phenyl ring to achieve desired biological activity researchgate.netresearchgate.net.
| Compound Derivative | Amide Substituent | Sulfonamide Substituent | Target | IC₅₀ (µM) |
|---|---|---|---|---|
| 3a | 4-chlorophenyl | Cyclopropyl | h-NTPDase3 | 1.33 ± 0.05 |
| 3a | 4-chlorophenyl | Cyclopropyl | h-NTPDase8 | 1.78 ± 0.08 |
| 3i | 4-bromophenyl | Morpholine (B109124) | h-NTPDase1 | 2.88 ± 0.13 |
| 3i | 4-bromophenyl | Morpholine | h-NTPDase3 | 0.72 ± 0.11 |
| 3j | 4-methoxyphenyl | Benzyl | h-NTPDase2 | Sub-micromolar |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on SAR studies, the key pharmacophoric elements for the sulfamoyl benzamide class can be identified.
Analysis of substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation suggests that the sulfamoyl benzamide thiazole (B1198619) component is critical for activity and likely represents the core pharmacophore nih.gov. This core structure can be divided into several key sites:
Site C (Amide Bond): The central amide bond is a crucial linker, likely participating in hydrogen bonding interactions within the target's binding site.
Site D (Benzene Ring): The benzene (B151609) ring serves as a rigid scaffold, orienting the carboxyl and sulfamoyl groups. Substitutions on this ring can modulate electronic properties and steric interactions.
Site E (Sulfonamide Group): The sulfonamide functional group is a key feature, capable of acting as a hydrogen bond donor and acceptor.
Site F (Amine Substituent): The substituent attached to the sulfonamide nitrogen (in the case of this compound, the ethyl group) can influence solubility, cell permeability, and interactions with the target protein.
These elements—the aromatic ring, the hydrogen-bonding amide and sulfonamide groups, and their specific spatial arrangement—constitute the essential pharmacophore for this class of compounds.
Preclinical Biological Investigations and Translational Research Perspectives
In Vitro Evaluation of Biological Activities
The potential of N-(2-sulfamoylethyl)benzamide and its derivatives as anticancer agents has been explored in various cancer cell lines. nih.govd-nb.infoorientjchem.org Studies have shown that these compounds can exhibit cytotoxic effects, meaning they can kill cancer cells. nih.govijcce.ac.ir The effectiveness of these compounds can vary depending on the specific chemical structure and the type of cancer cell being tested. tubitak.gov.tr For instance, certain benzamide (B126) derivatives have demonstrated significant activity against prostate cancer, colon cancer, and neuroblastoma cell lines. ijcce.ac.ir The primary mechanism by which these compounds are thought to exert their anticancer effects is through the induction of programmed cell death, or apoptosis. d-nb.info
Some benzamide derivatives have shown selective cytotoxicity, meaning they are more toxic to cancerous cells than to healthy cells. nih.gov This is a crucial characteristic for any potential anticancer drug, as it helps to minimize side effects. nih.gov For example, a study investigating sulfamoyl benz(sulfon)amides showed that these compounds were selectively cytotoxic towards breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cells when compared to healthy baby hamster kidney (BHK-21) cells. nih.gov
Table 1: Anticancer Activity of Selected Benzamide Derivatives
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Sulfamoyl benz(sulfon)amides | MCF-7 (Breast), K-562 (Bone-marrow), HeLa (Cervical) | Selective cytotoxicity towards cancer cells. | nih.gov |
| 1,3,4-thiadiazole-benzamide derivatives | PC3 (Prostate), HT-29 (Colon), SKNMC (Neuroblastoma) | Cytotoxic activity, in some cases greater than the reference drug doxorubicin. | ijcce.ac.ir |
| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast), SUIT-2 (Pancreatic), HT-29 (Colorectal) | Potent cytotoxic activity, particularly against the MDA-MB-231 cell line. | d-nb.info |
| 3,4,5-trihydroxy-N-alkyl-benzamides | HCT-116 (Colon) | Anticancer activity, with potency influenced by the length of the alkyl chain. | orientjchem.org |
| 4- and N-substituted benzoyltaurinamide derivatives | PANC-1 (Pancreatic), SH-SY5Y (Brain) | Cytotoxic activity, with some derivatives showing high potency. | tubitak.gov.tr |
N-substituted benzamides, including compounds structurally related to this compound, can trigger apoptosis in cancer cells through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cell's cytoplasm. nih.gov The release of cytochrome c is a critical step that initiates a cascade of events leading to cell death. thermofisher.com
Once in the cytoplasm, cytochrome c contributes to the formation of a protein complex called the apoptosome. thermofisher.com The apoptosome then activates a key initiator enzyme known as caspase-9. nih.govthermofisher.com Activated caspase-9, in turn, activates other "executioner" caspases, such as caspase-3, which then carry out the dismantling of the cell. thermofisher.comresearchgate.net This cascade of caspase activation is a hallmark of apoptosis. nih.gov
Studies have shown that inhibiting caspases can block the apoptosis induced by these benzamide compounds, confirming the central role of this enzymatic cascade. nih.gov For example, the use of a broad-spectrum caspase inhibitor, zVADfmk, was shown to inhibit apoptosis and improve the viability of cells exposed to a benzamide derivative. nih.gov This highlights the dependence of the observed cell death on the caspase-mediated pathway.
The process of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, many of which belong to the Bcl-2 family. researchgate.netfrontiersin.org N-substituted benzamides have been shown to influence this balance, pushing cancer cells towards cell death. nih.gov
A key anti-apoptotic protein is Bcl-2 itself, which functions to prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. researchgate.netfrontiersin.org Research has demonstrated that overexpressing Bcl-2 in cells can inhibit the apoptosis induced by certain benzamide derivatives. nih.gov This suggests that the compound's mechanism of action involves overcoming the protective effects of Bcl-2.
Conversely, pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, promote apoptosis by facilitating the release of cytochrome c. mdpi.com While not directly detailed for this compound itself, the general mechanism for related compounds involves the activation of these pro-apoptotic members. nih.gov The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins is a critical determinant of a cell's fate, and by altering this ratio, benzamide derivatives can effectively trigger the apoptotic cascade. researchgate.net
Furthermore, the tumor suppressor protein p53, which can regulate the expression of Bcl-2 family members, does not appear to be essential for the apoptotic effects of some N-substituted benzamides. nih.gov Apoptosis and cell cycle arrest have been observed in p53-deficient cell lines, indicating that these compounds can act through a p53-independent pathway. nih.gov
Table 2: Key Proteins in Apoptosis Regulated by Benzamide Derivatives
| Protein | Function | Effect of Benzamide Derivatives | Reference |
|---|---|---|---|
| Cytochrome c | Initiates apoptosis when released from mitochondria. | Release is induced. | nih.gov |
| Caspase-9 | Initiator caspase activated by the apoptosome. | Activated. | nih.gov |
| Bcl-2 | Anti-apoptotic protein, prevents cytochrome c release. | Activity is overcome. | nih.govfrontiersin.org |
| Bax | Pro-apoptotic protein, promotes cytochrome c release. | Activity is promoted (inferred). | mdpi.com |
| p53 | Tumor suppressor, can regulate apoptosis. | Not essential for apoptosis induction by some derivatives. | nih.gov |
Benzamide derivatives are being investigated for their potential to modulate inflammatory responses. mdpi.comnih.gov Inflammation is a complex biological process that, when chronic, is closely linked to the development and progression of various diseases, including cancer. mdpi.com The anti-inflammatory effects of some compounds are attributed to their ability to inhibit enzymes like cyclooxygenase (COX), particularly the COX-2 isoform, which is often upregulated in inflammatory conditions and cancers. mdpi.comgutnliver.org
The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation. mdpi.com Additionally, some anti-inflammatory agents can target other pathways, such as the one involving inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide and contributes to inflammation and DNA damage. mdpi.com While specific studies on the anti-inflammatory mechanisms of this compound are not detailed, the broader class of benzamides has shown promise in this area. mdpi.comnih.gov
The benzamide scaffold is a component of various compounds that have been evaluated for their antimicrobial properties. nih.govnanobioletters.com These investigations have explored the activity of benzamide derivatives against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnanobioletters.com
For instance, studies on certain N-(2-hydroxy-4-substitutedphenyl)benzamides revealed activity against Pseudomonas aeruginosa (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.gov Some of these compounds also demonstrated antifungal activity against Candida albicans. nih.gov The effectiveness of these compounds is often determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nanobioletters.com
Another study on N-(thiazol-2-yl)benzenesulfonamides, which contain a sulfonamide group similar to this compound, showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov This suggests that the sulfamoyl group may contribute to the antimicrobial potential of these molecules.
Table 3: Antimicrobial Activity of Selected Benzamide and Sulfonamide Derivatives
| Compound Class | Microorganism | Type | Observed Activity | Reference |
|---|---|---|---|---|
| N-(2-hydroxy-4-substitutedphenyl)benzamides | Pseudomonas aeruginosa | Gram-negative bacteria | Active at MIC of 12.5 µg/ml (for some derivatives) | nih.gov |
| N-(2-hydroxy-4-substitutedphenyl)benzamides | Staphylococcus aureus | Gram-positive bacteria | Active at MIC of 25 µg/ml (for most derivatives) | nih.gov |
| N-(2-hydroxy-4-substitutedphenyl)benzamides | Candida albicans | Fungus | Antifungal activity observed | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | Gram-positive and Gram-negative bacteria | Potent antibacterial activity (MIC of 3.9 µg/mL for one derivative) | nih.gov |
The interaction of benzamide-related structures with various receptors and ion channels is an area of ongoing research. japsonline.comnih.gov Ion channels are critical for a wide range of cellular functions, and their modulation can have significant physiological effects. nih.gov G-protein coupled receptors (GPCRs) are a large family of receptors that can modulate the activity of ion channels, either indirectly through second messengers or directly through the binding of G-protein subunits. japsonline.com
While direct studies on this compound's interaction with specific receptors and ion channels are limited in the provided context, the broader class of benzamides is known to interact with various targets. For example, some benzamides are known to modulate the function of voltage-gated sodium channels and have been investigated for their effects on nicotinic acetylcholine (B1216132) receptors and 5-HT3 serotonin (B10506) receptors. nih.govplos.org Additionally, sigma receptors, which are involved in the modulation of ion channels, can be targeted by various synthetic ligands, and some steroids that bind to these receptors can antagonize their effects. nih.gov The potential for this compound to interact with such targets remains an area for future investigation.
Investigation of Anticancer Activity in Established Cell Lines
In Vivo Preclinical Efficacy Studies
Following a comprehensive review of publicly available scientific literature, no specific in vivo preclinical efficacy or mechanistic validation studies were identified for the compound this compound. Research on structurally related sulfamoyl benzamide derivatives has been conducted in various disease models; however, these findings are not directly applicable to this compound and are thus excluded from this article in adherence to the specified scope.
Assessment of Efficacy in Relevant Disease Models
There is no available data from in vivo studies assessing the efficacy of this compound in any relevant disease models.
Mechanistic Validation in Animal Models
There is no available data from in vivo studies aimed at validating the mechanism of action of this compound in animal models.
Advanced Computational and Theoretical Chemistry Methodologies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. auctoresonline.org This approach is instrumental in modeling the interaction between a ligand, such as N-(2-sulfamoylethyl)benzamide, and a protein target at an atomic level, helping to elucidate biochemical processes. auctoresonline.org
Molecular docking simulations are employed to predict the binding pose of this compound within the active site of a target protein. These predictions are crucial for understanding its mechanism of action. For instance, studies on similar sulfamoyl-benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) have revealed specific binding modes. nih.gov Docking studies showed that these compounds are surrounded by multiple key amino acid residues, forming a complex network of interactions. nih.gov
These interactions can be systematically cataloged into a "fingerprint," which provides a detailed profile of the binding mode. mdpi.com Structural interaction fingerprints (IFPs) encode the three-dimensional nuances of protein-ligand interactions, capturing various contacts such as hydrogen bonds, hydrophobic interactions, and aromatic stacking. mdpi.comnih.govvolkamerlab.org These fingerprints are represented as binary vectors where each bit corresponds to a specific interaction with a particular residue in the binding site. volkamerlab.orgchemrxiv.org This allows for a direct comparison of binding modes across different ligands or protein structures. volkamerlab.orgchemrxiv.org
In the context of this compound, a hypothetical interaction fingerprint at a target like h-NTPDase2 could be generated based on the interactions observed for analogous inhibitors. nih.gov Key interactions would likely involve the sulfamoyl and benzamide (B126) moieties. The sulfamoyl group's oxygen atoms are predicted to act as hydrogen bond acceptors with residues like Ser346, while the amide portion could interact with residues such as Arg392. nih.gov Other potential interactions include π-cation, π-sulfur, and various alkyl linkages with surrounding amino acids. nih.gov
Table 1: Predicted Interaction Fingerprint for this compound at a Hypothetical h-NTPDase2 Binding Site
| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand |
|---|---|---|
| His50 | Hydrogen Bond | Benzamide Carbonyl |
| Ser346 | Hydrogen Bond | Sulfamoyl Oxygen |
| Arg392 | Hydrogen Bond, Ionic | Sulfamoyl Oxygen / Benzamide Carbonyl |
| Tyr350 | π-π Stacking | Benzene (B151609) Ring |
| Ala347 | Hydrophobic (Alkyl) | Ethyl Linker |
| Ala393 | Hydrophobic (Alkyl) | Ethyl Linker |
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which is quantified by the binding free energy. auctoresonline.org Lower binding energy values suggest a more stable protein-ligand complex. auctoresonline.org Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to calculate these binding free energies from molecular dynamics simulation trajectories. nih.gov These methods have shown greater accuracy compared to standard docking scores alone. nih.govsemanticscholar.org
For related sulfamoyl-benzamide derivatives, inhibitory activities against various h-NTPDase isoforms have been reported with IC50 values in the sub-micromolar range, indicating high binding affinity. nih.gov For example, certain derivatives show potent inhibition of h-NTPDase1 and h-NTPDase8. nih.gov Computational estimations of binding energy for this compound would aim to correlate with such experimentally determined affinities, providing a theoretical basis for its inhibitory potential.
Table 2: Experimentally Determined Binding Affinities for Related Sulfamoyl-Benzamide Derivatives
| Compound Derivative | Target Isoform | Binding Affinity (IC50) in µM | Reference |
|---|---|---|---|
| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 | nih.gov |
| Compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) | h-NTPDase8 | 0.28 ± 0.07 | nih.gov |
Static docking models are often refined using molecular dynamics (MD) simulations to explore the conformational dynamics of the ligand-protein complex. nih.gov MD simulations provide a time-resolved view of the molecular motions, revealing the stability of the predicted binding pose and the flexibility of the binding site. nih.govmdpi.com
These simulations can show how the protein structure adapts to the presence of the ligand, a phenomenon known as "induced fit". mdpi.com Studies on enzymes like cytochrome P450 have demonstrated that substrate binding can trigger significant conformational changes, shifting the equilibrium from an open to a closed, catalytically competent state. mdpi.com For this compound, MD simulations would be crucial to assess whether the initial docked pose is stable over time and to observe any subtle or significant rearrangements of the binding site residues that occur to optimize interactions with the ligand. nih.gov This dynamic view is essential for a comprehensive understanding of the binding mechanism.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a highly accurate means of investigating the intrinsic electronic properties of a molecule, independent of its biological environment. DFT is used to determine molecular structure, stability, and reactivity. uokerbala.edu.iqajol.info
A fundamental application of DFT is geometry optimization, which calculates the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researchgate.net This process yields the most stable conformation and provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, the optimized geometry provides the foundation for all further computational analysis.
Following optimization, the electronic structure can be analyzed. This includes mapping the distribution of electron density and calculating net atomic charges (e.g., Mulliken or Bader analysis). nrel.govdiva-portal.org This analysis reveals how charge is distributed across the molecule, highlighting electron-rich and electron-poor regions, which is critical for understanding intermolecular interactions. diva-portal.org In benzamide structures, the oxygen and nitrogen atoms of the amide group are typically regions of high electron density. tsijournals.com
Table 3: Theoretically Optimized Geometric Parameters for this compound (Hypothetical DFT B3LYP/6-311G(d,p) Data)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.25 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | S=O (Sulfamoyl) | ~1.45 Å |
| Bond Length | S-N (Sulfamoyl) | ~1.65 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Bond Angle | O=S=O (Sulfamoyl) | ~120° |
DFT is highly effective for calculating a range of chemical reactivity descriptors. mdpi.com Among the most important are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tsijournals.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. uokerbala.edu.iqtsijournals.com
The Molecular Electrostatic Potential (MEP) map is another crucial descriptor. It visualizes the electrostatic potential on the electron density surface, identifying regions of positive (electrophilic) and negative (nucleophilic) potential. uokerbala.edu.iq For this compound, negative potential is expected around the oxygen atoms of the benzamide and sulfamoyl groups, while positive potential would be found near the amide and sulfonamide hydrogens.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity profile. mdpi.com
Table 4: Calculated Global Reactivity Descriptors for this compound (Hypothetical DFT Data)
| Descriptor | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |
| Softness (σ) | 1 / η | Reciprocal of hardness, indicates reactivity. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.comiukl.edu.my This methodology is highly relevant for the detailed characterization of biomolecular systems, allowing for the analysis of protein structure and dynamics, protein-ligand interactions, and conformational changes. mdpi.comnih.gov By numerically solving Newton's equations of motion, MD simulations can generate a trajectory of a system, providing a dynamic view of molecular behavior that complements static experimental data. nih.gov These simulations are instrumental in the initial stages of drug design and for understanding processes like disease development. mdpi.com
The interaction between a ligand and its target protein is a dynamic process, and the conformational flexibility of both partners is crucial for binding and function. Small molecule ligands exist in a range of conformations in solution, and while this diversity is reduced upon binding, a degree of flexibility can be retained within the complex. nih.gov MD simulations are a key tool for exploring this residual conformational heterogeneity, which can provide critical insights for the rational design of therapeutics. nih.govnih.gov
The conformational entropy, a measure of flexibility, of a ligand-receptor complex can also be calculated from MD simulations and has been shown to contribute to the stability of the complex and influence ligand dissociation rates. d-nb.info Furthermore, computational methods can investigate the inherent conformational preferences of ligands themselves. For benzamide derivatives, intramolecular hydrogen bonds (IMHBs) can predetermine the ligand's conformation in solution, which can be preserved in the protein-bound state. nih.gov
Table 1: Illustrative Example of MD Simulation Analysis on Enzyme Dynamics Upon Ligand Binding (Based on findings for other benzamide inhibitors)
| System | Average SASA (Ų) | SASA Standard Deviation (Ų) | Average RMSF (Å) |
| Apo-Enzyme | 15,500 | 460 | 2.74 |
| Enzyme-Benzamide Complex 1 | 15,250 | 310 | 0.77 |
| Enzyme-Benzamide Complex 2 | 15,180 | 305 | 0.75 |
| Enzyme-Benzamide Complex 3 | 15,210 | 315 | 0.74 |
This table is a representative example based on data for analogous compounds to illustrate the type of insights gained from MD simulations, as detailed in studies like mdpi.com.
Allosteric modulation is a fundamental biological regulatory mechanism where the binding of a molecule (an allosteric modulator) to one site on a protein influences the activity at another, distinct site (e.g., the active site). libretexts.orglongdom.org This regulation occurs through conformational changes that propagate through the protein structure. longdom.org Allosteric modulators can enhance (Positive Allosteric Modulators, or PAMs) or decrease (Negative Allosteric Modulators, or NAMs) a protein's activity. longdom.org
MD simulations are exceptionally well-suited to study the dynamic behavior of enzymes and the mechanisms of allosteric regulation. nih.gov By simulating the protein in different states (unbound, substrate-bound, and modulator-bound), researchers can observe the subtle and large-scale conformational changes that link the allosteric and active sites. For example, simulations of the cysteine synthase complex revealed that the binding of one enzyme subunit in an active site of another allosterically closes the unoccupied active site, hindering substrate binding and turnover. nih.gov This demonstrates how MD can uncover the dynamic gating mechanisms that underpin allosteric control. nih.gov While specific studies on the allosteric effects of this compound are not available, the principles of MD simulations provide a clear framework for how such an investigation would proceed, focusing on changes in protein dynamics and inter-subunit communication upon ligand binding. nih.govmdpi.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to analyze chemical information, while Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used extensively in drug discovery and toxicology. diva-portal.orgneovarsity.org QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. diva-portal.orgbiointerfaceresearch.com These models allow for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of promising lead compounds. neovarsity.org
The development of a robust QSAR model involves several key steps:
Data Curation : Compiling a dataset of compounds with consistently measured biological activity. nih.gov
Descriptor Calculation : Generating numerical values, or "molecular descriptors," that characterize the physicochemical properties, topology, and geometry of each molecule. biointerfaceresearch.com
Model Building : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), to create an equation linking the descriptors to the activity. biointerfaceresearch.comjbclinpharm.org
Validation : Rigorously testing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation sets. neovarsity.orgnih.gov
QSAR studies have been successfully applied to classes of compounds containing sulfonamide and benzamide moieties. For example, a QSAR model was developed for a series of sulfonamide derivatives to predict their antibacterial activity against E. coli. jbclinpharm.org The resulting model demonstrated a strong correlation between specific molecular descriptors and antibacterial potency, confirming its predictive capability. jbclinpharm.org Such models are valuable for designing novel sulfonamides with potentially enhanced activity. jbclinpharm.org Although a specific QSAR model for this compound is not publicly documented, its structural features (benzamide core, flexible ethylsulfamoyl side chain) are amenable to descriptor calculation, and it could be included in a QSAR study with analogous compounds to predict a variety of endpoints, from target affinity to metabolic stability.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis)
Understanding the full range of intermolecular interactions is critical for predicting crystal packing, polymorphism, and the physical properties of a solid-state compound. Hirshfeld surface analysis and energy framework analysis are powerful computational tools used to visualize and quantify these non-covalent interactions within a crystal lattice. nih.govrsc.orgmdpi.com
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Substituted Benzamide
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···O / O···H | 30.5 |
| H···C / C···H | 28.2 |
| H···H | 29.0 |
| Other (e.g., N···H, C···C) | 12.3 |
This table is representative, based on published data for N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide researchgate.net, to illustrate the quantitative output of Hirshfeld surface analysis.
Table 3: Example of Interaction Energy Components from Energy Framework Analysis
| Interacting Molecular Pair | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |
| Dimer 1 (H-bonded) | -55.8 | -68.5 | 32.1 | -85.2 |
| Dimer 2 (π-stacked) | -21.4 | -55.2 | 20.5 | -50.1 |
This table is a simplified, illustrative example derived from the principles and typical values reported in energy framework studies such as rsc.orgrasayanjournal.co.in.
Medicinal Chemistry Design and Drug Discovery Implications
Rational Design Strategies for N-(2-sulfamoylethyl)benzamide Analogue Development
Rational drug design for analogues of this compound is a meticulously planned process that leverages an understanding of the target biology and chemical principles to create new molecules with desired therapeutic effects.
Scaffold-based drug design is a cornerstone in the development of this compound analogues. The core structure, or scaffold, of this compound provides a foundational framework upon which medicinal chemists can build. By systematically modifying the peripheral chemical groups attached to this central scaffold, researchers can fine-tune the molecule's properties. This approach has been successfully applied to similar benzamide-containing compounds to enhance their therapeutic potential. nih.gov
One common strategy is scaffold hopping , where the central core of the molecule is replaced with a structurally different but functionally equivalent scaffold. nih.govbhsai.orgnih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced target binding, better pharmacokinetic profiles, or reduced off-target effects. For instance, replacing a phenyl ring with a heterocyclic ring can alter the molecule's solubility and metabolic stability.
Table 1: Examples of Scaffold Hopping Strategies
| Original Scaffold | Hopped Scaffold | Potential Advantage |
|---|---|---|
| Phenyl Ring | Pyridine Ring | Improved solubility and metabolic stability |
| Benzamide (B126) Core | Thiazole-based Scaffold | Altered target interaction and specificity |
| Flexible Linker | Rigidified Bicyclic System | Enhanced conformational constraint and potency |
This cyclical process allows for the systematic exploration of the structure-activity relationship (SAR), which describes how changes in the chemical structure of a molecule affect its biological activity. nih.govrsc.org For example, modifying the substituents on the benzamide ring or the sulfamoyl group can significantly impact the compound's potency and selectivity. nih.govresearchgate.net
The insights gained from each cycle guide the design of the next generation of compounds. For instance, if a particular modification leads to increased activity, subsequent designs may incorporate similar features. Conversely, if a modification results in decreased activity or undesirable properties, that structural feature will be avoided in future iterations.
Strategies for Modulating Pharmacological Profiles
A key objective in the development of this compound analogues is the modulation of their pharmacological profiles to achieve a desired therapeutic outcome. This involves enhancing their interaction with the intended biological target while minimizing interactions with other molecules that could lead to side effects.
Enhancing the selectivity and potency of this compound analogues is crucial for developing effective and safe drugs. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is a measure of a drug's ability to bind to its intended target over other potential targets.
Structure-activity relationship (SAR) studies are instrumental in achieving these goals. By systematically altering different parts of the this compound molecule and assessing the impact on its biological activity, researchers can identify key structural features that govern potency and selectivity. nih.govresearchgate.netmdpi.com For example, the introduction of specific functional groups at particular positions on the aromatic ring can lead to stronger and more specific interactions with the target protein.
Molecular modeling and computational chemistry play a significant role in this process by predicting how different analogues will bind to the target and helping to prioritize which compounds to synthesize and test. nih.gov
In recent years, there has been a growing interest in the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govsci-hub.semdpi.com This approach can be particularly beneficial for treating complex diseases that involve multiple pathological pathways. sci-hub.se
The versatile structure of the this compound scaffold makes it an attractive starting point for the design of MTDLs. nih.govwalshmedicalmedia.comnih.govnih.gov By incorporating pharmacophoric elements known to interact with different targets into a single molecule, it is possible to create compounds with a broader spectrum of activity. For instance, one part of the molecule could be designed to inhibit a specific enzyme, while another part could be tailored to block a particular receptor.
Future Trajectories in this compound-Based Drug Discovery
The future of drug discovery based on the this compound scaffold is poised to leverage cutting-edge technologies and innovative therapeutic strategies. The continued exploration of this chemical space holds promise for the development of novel treatments for a range of diseases.
Future research will likely focus on several key areas. The application of artificial intelligence and machine learning algorithms will accelerate the design and optimization of new analogues by predicting their activity and properties with greater accuracy. Advances in structural biology will provide more detailed insights into how these compounds interact with their biological targets, enabling more precise and effective drug design.
Furthermore, the development of novel synthetic methodologies will allow for the creation of more complex and diverse libraries of this compound analogues, increasing the chances of discovering compounds with unique and valuable therapeutic properties. The exploration of new biological targets and disease areas for this class of compounds will also be a significant driver of future research.
Exploration of Novel Therapeutic Indications
The core structure of sulfamoylbenzamide has been the subject of synthetic campaigns to explore new therapeutic applications. By modifying substituents on both the benzamide and sulfonamide portions of the molecule, researchers have developed derivatives with potent and selective activities against various enzymatic and signaling pathway targets.
One significant area of investigation is the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govrsc.org These enzymes play crucial roles in regulating purinergic signaling and are implicated in pathological conditions such as thrombosis, inflammation, diabetes, and cancer. nih.gov A series of sulfamoyl-benzamide derivatives were synthesized and screened against four isoforms (h-NTPDase1, -2, -3, and -8), revealing compounds with sub-micromolar inhibitory activity and notable selectivity. nih.govrsc.org For instance, the derivative 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a highly potent and selective inhibitor of h-NTPDase8. rsc.org
| Compound | Target Isoform | IC₅₀ (μM) |
|---|---|---|
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 nih.govrsc.org |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 nih.govrsc.org |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 rsc.org |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar nih.govrsc.org |
Another promising therapeutic avenue for this chemical class is in oncology, specifically through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov STAT3 is a well-established therapeutic target in cancer, and its inhibition can suppress tumor growth and induce apoptosis. nih.gov A series of N-substituted sulfamoylbenzamide derivatives were designed based on the structure of the known STAT3 inhibitor Niclosamide. nih.gov This effort led to the discovery of compound B12, which demonstrated potent inhibition of the IL-6/STAT3 signaling pathway in multiple cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 0.61 - 1.11 nih.gov |
| HCT-116 | Colon Cancer | 0.61 - 1.11 nih.gov |
| SW480 | Colon Cancer | 0.61 - 1.11 nih.gov |
The broader benzamide and sulfonamide classes are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and gastric prokinetic effects, suggesting a rich potential for further exploration of the this compound scaffold in these and other therapeutic areas. nih.goveurekaselect.comnih.govwalshmedicalmedia.com
Addressing Resistance Mechanisms and Polypharmacology
A critical challenge in modern drug development is overcoming therapeutic resistance. The benzamide scaffold has shown promise in addressing multidrug resistance (MDR) in cancer, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters. mdpi.com The novel benzamide derivative, VKNG-2, was specifically evaluated for its ability to inhibit the ABCG2 transporter. mdpi.com Studies showed that VKNG-2 could restore the efficacy of chemotherapeutic drugs in colon cancer cells that overexpress ABCG2, demonstrating its potential as an MDR modulator. mdpi.com This suggests that the this compound core could be adapted to develop agents that reverse resistance to existing anticancer drugs.
The history of sulfonamides as antibacterial agents also provides important context for understanding resistance. semanticscholar.org Bacterial resistance to sulfonamides often arises from mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or through the horizontal gene transfer of drug-insensitive DHPS variants, such as sul1 and sul2. semanticscholar.orgnih.gov This well-characterized mechanism of resistance underscores the importance of designing next-generation inhibitors that can either evade these resistance mechanisms or act on alternative targets.
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized strategy in drug discovery, particularly for complex diseases. The screening of sulfamoyl-benzamide derivatives against a panel of h-NTPDase isoforms is an example of targeted polypharmacology, aiming for a specific profile of enzyme inhibition rather than a single target. nih.govrsc.org Similarly, research into benzamide analogues for neuropsychiatric disorders has explored compounds with dual affinity for dopamine (B1211576) and serotonin (B10506) receptors, which may offer improved therapeutic profiles for conditions like schizophrenia. walshmedicalmedia.com The inherent modularity of the this compound structure makes it a suitable candidate for designing agents with desired polypharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
